molecular formula C18H27N3O2 B10983000 2-methylpropyl [3-(1-propyl-1H-benzimidazol-2-yl)propyl]carbamate

2-methylpropyl [3-(1-propyl-1H-benzimidazol-2-yl)propyl]carbamate

Cat. No.: B10983000
M. Wt: 317.4 g/mol
InChI Key: LHZSIVNQSHLTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; conditions depend on the nucleophile and desired product.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups.

    Substituted Derivatives: Products with different substituents replacing the isobutyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of materials.

Biology:

Medicine:

    Antiparasitic Agents: Benzimidazole derivatives are known for their antiparasitic activity, and this compound could be explored for similar applications.

    Anti-inflammatory Drugs: Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases.

Industry:

    Agriculture: The compound can be used as a pesticide or fungicide due to its antimicrobial properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired pharmacological effects. The propyl and isobutyl groups enhance its binding affinity and selectivity, making it a potent compound for various applications.

Comparison with Similar Compounds

    BENZIMIDAZOLE: The parent compound with a simpler structure but similar core properties.

    MEBENDAZOLE: A benzimidazole derivative used as an antiparasitic agent.

    ALBENDAZOLE: Another antiparasitic benzimidazole derivative with a different substitution pattern.

Uniqueness: ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for molecular targets

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-methylpropyl N-[3-(1-propylbenzimidazol-2-yl)propyl]carbamate

InChI

InChI=1S/C18H27N3O2/c1-4-12-21-16-9-6-5-8-15(16)20-17(21)10-7-11-19-18(22)23-13-14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22)

InChI Key

LHZSIVNQSHLTRY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.